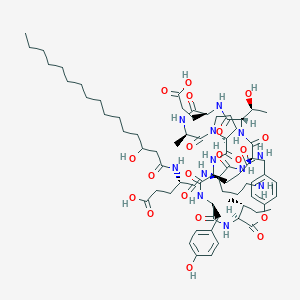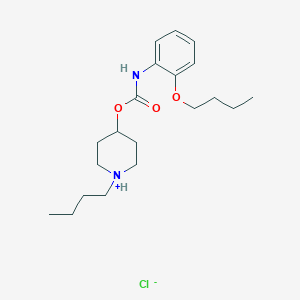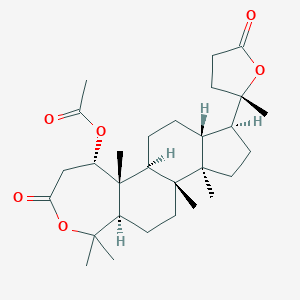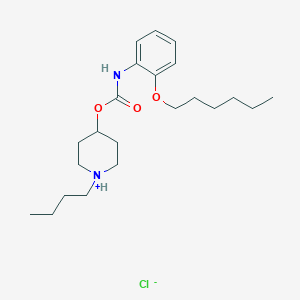
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a chemical compound that has been extensively studied due to its potential therapeutic applications. It is commonly referred to as Boc-4-piperidone, and it is a white crystalline powder that is soluble in water.
Mécanisme D'action
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve symptoms of dopamine-related disorders. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve symptoms of dopamine-related disorders. Additionally, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in various experiments. Additionally, it has a well-established mechanism of action, which makes it a useful tool for studying dopamine-related disorders. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. One potential direction is to study its potential therapeutic applications in more detail, particularly in the treatment of dopamine-related disorders. Additionally, further studies could be conducted to investigate its anti-inflammatory properties and potential use as an analgesic. Finally, there is also potential for the development of new analogs of this compound that could have improved therapeutic properties.
Méthodes De Synthèse
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is synthesized by reacting 1-butyl-4-piperidone with Boc anhydride in the presence of a strong base. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the dopamine transporter, making it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, it has been studied as a potential analgesic and anti-inflammatory agent.
Propriétés
Numéro CAS |
105384-12-1 |
|---|---|
Formule moléculaire |
C22H37ClN2O3 |
Poids moléculaire |
413 g/mol |
Nom IUPAC |
(1-butylpiperidin-1-ium-4-yl) N-(2-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-3-5-7-10-18-26-21-12-9-8-11-20(21)23-22(25)27-19-13-16-24(17-14-19)15-6-4-2;/h8-9,11-12,19H,3-7,10,13-18H2,1-2H3,(H,23,25);1H |
Clé InChI |
GSYFZEAXGVXUIB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
SMILES canonique |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Synonymes |
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, mon ohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








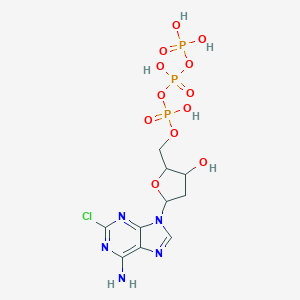

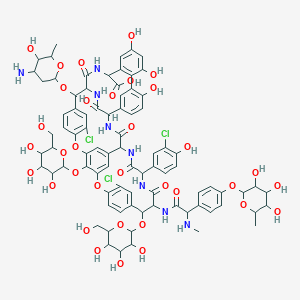
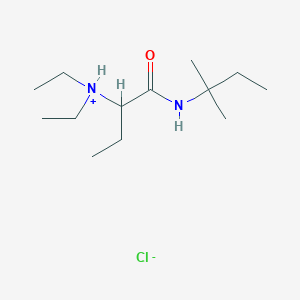
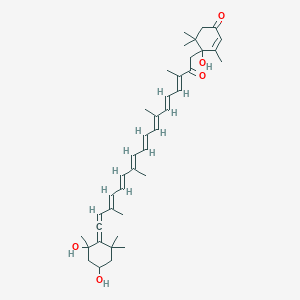
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)
